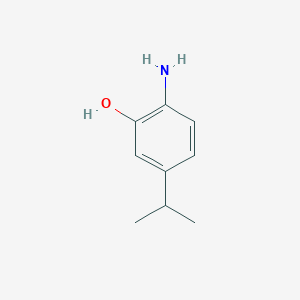

2-Amino-5-isopropylphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCGVNYNIRTWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Chemistry and Mechanistic Studies of 2 Amino 5 Isopropylphenol

Chemical Transformations Involving the Amino Functionality

The amino group in 2-Amino-5-isopropylphenol serves as a primary site for nucleophilic attack, enabling a range of derivatization reactions.

Amidation and Acylation Reactions

The amino group of this compound can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the aminophenol with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct formed during the reaction.

While specific studies on the amidation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar compounds. For instance, the acylation of structurally related aminophenols is a common synthetic procedure. A patent for the production of aromatic amide compounds describes the amidation of 2-amino-4,6-dichloro-5-isopropylphenol hydrochloride with an acid chloride in an inert solvent like acetone (B3395972) or toluene (B28343) at temperatures ranging from 40° to 100° C. rsc.org This suggests that this compound would undergo similar reactions to yield N-acylated products. The reaction of 2-aminopyrimidines with benzoyl chloride to form 2-benzamido-pyrimidines is another relevant example of such transformations. nih.gov

Table 1: Representative Amidation and Acylation Reactions of Aminophenols

| Reactant 1 (Aminophenol) | Reactant 2 (Acylating Agent) | Product | Reaction Conditions |

| 2-Amino-4,6-dichloro-5-isopropylphenol HCl | Acid Chloride | 2-Acylamino-4,6-dichloro-5-isopropylphenol | Inert solvent (e.g., acetone, toluene), 40-100 °C rsc.org |

| 2-Aminopyrimidine | Benzoyl Chloride | 2-Benzamidopyrimidine | Not specified nih.gov |

Schiff Base Formation and Ligand Synthesis

The reaction of the primary amino group of this compound with an aldehyde or ketone results in the formation of a Schiff base, also known as an imine. This condensation reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule.

Schiff bases derived from aminophenols are of significant interest in coordination chemistry as they can act as versatile ligands capable of coordinating with various metal ions. The resulting metal complexes have applications in catalysis and materials science. youtube.comsciencepublishinggroup.com For example, salen-type ligands, which are tetradentate Schiff bases, can be synthesized from the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. researchgate.netmit.eduorganic-chemistry.orgthieme-connect.de While direct synthesis from this compound and a diamine is not a standard route to salen ligands, the reaction of this compound with salicylaldehyde would produce a bidentate Schiff base ligand. The synthesis of a Schiff base from 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol highlights the formation of such compounds and their ability to act as selective chemosensors for metal ions like Mg2+. researchgate.net

Table 2: Examples of Schiff Base Formation and Ligand Synthesis

| Aminophenol Derivative | Aldehyde/Ketone | Schiff Base Ligand | Metal Ion for Complexation |

| 2-Amino-5-methylphenol | 4-(Difluoromethoxy)salicylaldehyde | 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol | Mg2+ researchgate.net |

| 2-Aminophenol (B121084) | Salicylaldehyde | N-(2-hydroxyphenyl)salicylaldimine | Various transition metals youtube.comsciencepublishinggroup.com |

| Ethylenediamine | Salicylaldehyde (2 equiv.) | N,N'-Bis(salicylidene)ethylenediamine (Salen) | Cu(II), Ni(II), Mn(II), Co(II) mit.eduorganic-chemistry.orgthieme-connect.de |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group of this compound provides another site for derivatization, particularly through O-alkylation and O-arylation reactions.

O-Arylation Strategies

The formation of a diaryl ether linkage via the O-arylation of a phenol (B47542) is a significant transformation in organic synthesis. Two common methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. google.com This method has been successfully applied to the O-arylation of aminophenols. For instance, the copper-catalyzed O-arylation of phenols with aryl iodides and bromides can be performed under mild conditions in DMSO with K3PO4 as the base and picolinic acid as a ligand for copper. nih.gov This system has shown selectivity for O-arylation in aminophenols. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can also be adapted for O-arylation. nih.gov While primarily used for C-N bond formation, modifications of this methodology allow for the formation of C-O bonds. Research has shown that selective O-arylation of 3- and 4-aminophenols can be achieved with copper-based catalysts, while selective N-arylation is favored with palladium catalysts. mit.edu For 2-aminophenol, selective N-arylation is readily achieved with CuI, but a selective system for O-arylation has proven more elusive. mit.edu

Table 3: O-Arylation Strategies for Aminophenols

| Aminophenol | Aryl Halide | Catalyst System | Product Type |

| 3-Aminophenol | Aryl Iodide | CuI / Picolinic Acid / K3PO4 / DMSO | O-Arylated mit.edu |

| 4-Aminophenol (B1666318) | Aryl Iodide | CuI / CyDMEDA / K3PO4 / DMSO | O-Arylated mit.edu |

| 2-Aminophenol | Aryl Iodide | CuI / 1,4-Dioxane | N-Arylated mit.edu |

| Phenols | Aryl Iodide/Bromide | CuI / Picolinic Acid / K3PO4 / DMSO | O-Arylated nih.gov |

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The hydroxyl and amino groups of this compound are activating groups that direct incoming electrophiles to the ortho and para positions. The interplay between these groups and the existing isopropyl group influences the regioselectivity of electrophilic aromatic substitution reactions.

Halogenation Studies

The halogenation of this compound can introduce halogen atoms onto the aromatic ring, a useful modification for further synthetic transformations. Common halogenating agents include elemental halogens (e.g., Br2, Cl2) and N-halosuccinimides (NBS for bromination, NCS for chlorination).

The bromination of phenols is a well-established reaction. For example, 2-isopropylphenol (B134262) undergoes bromination with N-bromosuccinimide (NBS). youtube.com The regioselectivity of this reaction can be influenced by the solvent. In toluene, ortho-bromination is favored, while in acetonitrile (B52724), para-bromination is the major pathway. youtube.com A patent describes the bromination of 2-isopropylphenol with NBS in the presence of methanesulfonic acid (MSA) to form 4-bromo-2-isopropylphenol. google.com Given the activating nature of the amino group, the halogenation of this compound is expected to be facile, with the position of substitution being directed by the combined influence of the hydroxyl, amino, and isopropyl groups. The chlorination of aminopyridines using hydrochloric acid and sodium hypochlorite (B82951) is another example of halogenation on an amino-substituted aromatic ring. google.com

Table 4: Halogenation Reactions of Related Phenols and Anilines

| Substrate | Halogenating Agent | Product | Reaction Conditions |

| 2-Isopropylphenol | N-Bromosuccinimide (NBS) | 4-Bromo-2-isopropylphenol or 6-Bromo-2-isopropylphenol | Acetonitrile (para) or Toluene (ortho) youtube.com |

| 2-Isopropylphenol | N-Bromosuccinimide (NBS) / MSA | 4-Bromo-2-isopropylphenol | MeCN google.com |

| 2-Aminopyridine | HCl / NaClO | 2-Amino-5-chloropyridine | 10-25 °C google.com |

| 4-Isopropylaniline | N-Bromosuccinimide (NBS) | 2,6-Dibromo-4-isopropylaniline | Not specified |

Oxidation Pathways and Oligomerization Phenomena of this compound

The oxidation of this compound can lead to a variety of reactive intermediates and subsequent oligomerization products. The presence of both an amino and a hydroxyl group on the aromatic ring, in addition to the isopropyl substituent, influences its reactivity and the types of products formed.

Formation of Quinone Methide Intermediates

The oxidation of phenols with an alkyl group in the para position can lead to the formation of quinone methide intermediates. nih.govlookchem.com In the case of this compound, the isopropyl group is para to the amino group and meta to the hydroxyl group. However, oxidation can still potentially lead to quinone-like structures. For instance, the oxidation of structurally related p-alkylphenols, such as 4-isopropylphenol (B134273), has been shown to proceed via the formation of a p-quinone methide. nih.govlookchem.comresearchgate.net This process typically involves the removal of a hydrogen atom from the phenolic hydroxyl group, followed by the loss of a hydrogen atom from the benzylic carbon of the alkyl group.

While direct evidence for the formation of a quinone methide from this compound is not extensively documented in the reviewed literature, it is plausible that enzymatic or chemical oxidation could lead to related reactive intermediates. The amino group would significantly influence the electronic properties of the ring and the stability of any resulting quinone-like species. The oxidation of 4-isopropylphenol has been studied as a model for the oxidation of flavonoids, where the formation of a quinone methide intermediate is a key step. researchgate.net This intermediate is highly electrophilic and can react with various nucleophiles. researchgate.net

The formation of quinone methides from related phenols is often implicated in their biological activity and toxicity, as these intermediates can alkylate cellular macromolecules. nih.govlookchem.com Studies on 4-isopropylphenol have shown that the rate of formation of glutathione (B108866) conjugates, which is indicative of quinone methide formation, is significant. nih.govlookchem.com

Dimerization and Higher Oligomerization Mechanisms

The reactive intermediates formed during the oxidation of this compound, such as phenoxyl radicals or quinone methide-like species, can undergo dimerization and higher oligomerization. The specific mechanisms and resulting structures would be highly dependent on the reaction conditions, including the oxidant used and the pH of the medium.

Studies on the oxidation of 4-isopropylphenol in aqueous solutions have demonstrated the formation of dimeric products. researchgate.net The proposed mechanism involves the formation of a quinone methide intermediate which then reacts with a molecule of the starting phenol acting as a nucleophile. researchgate.net This results in the formation of various isomeric dimers. researchgate.net It is conceivable that this compound could undergo similar reactions, leading to a complex mixture of dimers and higher oligomers. The amino group would likely participate in or direct these coupling reactions, potentially leading to phenazine-like structures or other nitrogen-containing oligomers.

The electrochemical oxidation of phenols has also been shown to lead to dimerization through the coupling of phenoxyl radicals. pnas.org The kinetics of these dimerization reactions can be influenced by factors such as the electrode potential and the presence of buffers. pnas.org Oxidative trimerization of phenols has also been reported, leading to complex structures like spiroketals. nih.gov While these studies were not performed on this compound specifically, they provide a framework for the types of oligomerization reactions that could be expected.

Reaction Kinetics and Mechanistic Elucidation

Detailed kinetic studies specifically on the derivatization of this compound are scarce in the available literature. However, the kinetics of related phenol oxidation reactions have been investigated, providing insights into the potential mechanisms.

The rate of oxidation of phenols and the subsequent reactions of the intermediates are highly dependent on the substituents on the aromatic ring. For example, the rate of quinone methide formation from p-alkylphenols has been shown to correlate with the toxicity of the parent compounds. nih.govlookchem.com Specifically, the rate of glutathione conjugate formation was found to be in the order of 4-isopropylphenol > 4-ethylphenol (B45693) > 4-methylphenol. nih.govlookchem.com

Mechanistic elucidation of phenol oxidation often involves trapping reactive intermediates and identifying the final products. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for this purpose. nih.govlookchem.comresearchgate.net For instance, in the study of 4-isopropylphenol oxidation, the structures of glutathione conjugates were determined using fast atom bombardment mass spectrometry and proton NMR. nih.govlookchem.com

The mechanism of enzymatic oxidation of phenols has also been a subject of study. For example, the enzyme vanillyl-alcohol oxidase (VAO) catalyzes the oxidation of a range of 4-alkylphenols. nih.gov The proposed mechanism involves the initial transfer of a hydride from the substrate to the flavin cofactor of the enzyme, leading to the formation of a p-quinone methide intermediate. nih.gov This intermediate then reacts with water in the enzyme's active site to form the final product. nih.gov

Regiospecificity and Stereoselectivity in Derivatization

The concepts of regiospecificity and stereoselectivity are critical in the derivatization of substituted phenols, although specific studies on this compound are not widely available. The positions of the amino and isopropyl groups relative to the hydroxyl group will dictate the regiochemical outcome of reactions such as electrophilic substitution, acylation, and alkylation.

Enzymatic reactions often exhibit high regio- and stereoselectivity. For instance, the biocatalytic oxidation of p- and m-alkylated phenols using a P450 enzyme system has been shown to be highly selective. pnas.org This system was capable of hydroxylating p-ethylphenol with perfect stereoselectivity. pnas.org However, it was noted that this particular system was not able to oxidize o-alkylphenols, highlighting the importance of the substitution pattern. pnas.org

In the case of this compound, derivatization reactions could occur at the amino group, the hydroxyl group, or on the aromatic ring. The relative reactivity of these sites would depend on the specific reagents and reaction conditions. For example, acylation could potentially occur at either the amino or hydroxyl group, and selective protection might be necessary to achieve a desired outcome.

The stereoselectivity of reactions involving the chiral center that could be generated at the benzylic position of the isopropyl group is also an important consideration, particularly in enzymatic transformations. Studies on the enzyme vanillyl-alcohol oxidase have shown that it can convert 4-ethylphenol and 4-n-propylphenol into the corresponding 1-(4′-hydroxyphenyl)alcohols with high enantiomeric excess for the (R)-enantiomer. nih.gov This demonstrates the potential for achieving high stereoselectivity in the derivatization of alkylphenols.

Below is a table summarizing potential derivatization reactions and the expected selectivity considerations for this compound, based on general principles of organic chemistry and studies on related compounds.

| Reaction Type | Reagent/Catalyst | Potential Site of Reaction | Expected Selectivity Considerations |

| Oxidation | Chemical Oxidant (e.g., FeCl₃) or Enzyme (e.g., Laccase) | Phenolic -OH, Amino -NH₂ | Formation of quinone-imine or phenoxyl/aminyl radicals leading to oligomers. Regioselectivity of coupling will be influenced by the directing effects of the substituents. |

| Acylation | Acyl Halide or Anhydride | Amino -NH₂ or Phenolic -OH | The more nucleophilic amino group is expected to react preferentially under neutral or basic conditions. Selective acylation of the hydroxyl group may require protection of the amino group. |

| Alkylation | Alkyl Halide | Amino -NH₂ or Phenolic -OH | Similar to acylation, the amino group is generally more nucleophilic. O-alkylation of the phenol may be favored under specific conditions (e.g., Williamson ether synthesis). |

| Electrophilic Aromatic Substitution | e.g., Nitrating or Halogenating agent | Aromatic Ring | The activating and ortho-, para-directing effects of the -OH and -NH₂ groups will control the position of substitution. The positions ortho to the activating groups are favored. |

| Enzymatic Hydroxylation | P450 Monooxygenase | Isopropyl group (benzylic position) | Potential for high regio- and stereoselectivity, as seen with other alkylphenols. nih.govpnas.org |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Amino 5 Isopropylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the definitive structural confirmation of 2-Amino-5-isopropylphenol, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity, and integration of the signals provide a complete picture of the proton arrangement. For this compound, the spectrum is characterized by distinct signals for the aromatic protons, the isopropyl group, and the labile amine (–NH₂) and hydroxyl (–OH) protons.

The isopropyl group gives rise to two characteristic signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a result of spin-spin coupling. The aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring. Their specific shifts and coupling patterns are dictated by the electronic effects of the amino, hydroxyl, and isopropyl substituents. The signals for the –NH₂ and –OH protons are typically broad and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Based on data from analogous compounds like 2-isopropylphenol (B134262) and other substituted phenols, the expected chemical shifts can be predicted. tandfonline.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Isopropyl –CH₃ | ~1.2 | Doublet | Integrates to 6H. |

| Isopropyl –CH | ~2.8 - 3.2 | Septet | Integrates to 1H. |

| Aromatic –H | ~6.5 - 7.0 | Multiplets | Three distinct signals, each integrating to 1H. |

| Amino –NH₂ | Variable (Broad) | Singlet | Position is solvent and concentration dependent. |

| Hydroxyl –OH | Variable (Broad) | Singlet | Position is solvent and concentration dependent. |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum would show nine signals: six for the aromatic carbons and three for the isopropyl group carbons.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the electron-donating –OH and –NH₂ groups (C1 and C2) are expected to be shielded and appear at higher field (lower ppm values) compared to unsubstituted benzene, while the other aromatic carbons will also show shifts predictable by substituent additivity rules. Data from related structures like 2-isopropylphenol and 2,5-diisopropylphenol (B50405) serve as a reference for these predictions. t3db.cachemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Isopropyl –CH₃ | ~22 - 24 | Two equivalent methyl carbons. |

| Isopropyl –CH | ~33 - 34 | The methine carbon. |

| Aromatic C3, C4, C6 | ~115 - 130 | Unsubstituted aromatic carbons. |

| Aromatic C5 (ipso) | ~135 - 140 | Carbon attached to the isopropyl group. |

| Aromatic C1, C2 (ipso) | ~140 - 150 | Carbons attached to –OH and –NH₂ groups. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint for the functional groups present.

FTIR spectroscopy is a powerful tool for identifying the functional groups in this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its bonds.

Key expected absorptions include:

O–H and N–H Stretching: Broad bands in the high-frequency region (3200-3600 cm⁻¹) corresponding to the hydroxyl and amino groups. The N-H region may show two distinct bands for symmetric and asymmetric stretching.

C–H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H stretching and just below 3000 cm⁻¹ for aliphatic C-H stretching of the isopropyl group.

C=C Aromatic Stretching: Sharp peaks in the 1450-1650 cm⁻¹ region, characteristic of the benzene ring.

N–H Bending: A notable band around 1600 cm⁻¹.

C–O and C–N Stretching: Strong absorptions in the fingerprint region (1200-1300 cm⁻¹) are indicative of the C-O and C-N bonds of the phenol (B47542) and aniline (B41778) moieties, respectively.

Analysis of related compounds like Bisphenol A and various aminophenol derivatives supports these assignments. researchgate.netgoogle.com

Table 3: Predicted Principal FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O–H Stretch | 3300 - 3500 | Strong, Broad |

| N–H Stretch (asymmetric & symmetric) | 3350 - 3450 | Medium |

| Aromatic C–H Stretch | 3000 - 3100 | Medium |

| Aliphatic C–H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |

| N–H Bend | 1590 - 1650 | Medium |

| C–O Stretch | 1200 - 1260 | Strong |

| C–N Stretch | 1250 - 1340 | Medium |

Raman spectroscopy provides complementary vibrational information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the aromatic ring and the carbon backbone of the isopropyl substituent.

Characteristic signals would include strong bands for the aromatic ring breathing vibrations and C-H bending. The symmetric vibrations of the C-C bonds of the isopropyl group would also be prominent. Data from 2-aminophenol (B121084) and theoretical studies of related isomers indicate that the aromatic ring vibrations would be a key feature of the Raman spectrum. chemicalbook.comresearchgate.net

Table 4: Predicted Principal Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C–H Stretch | 3040 - 3070 | Strong |

| Aliphatic C–H Stretch | 2850 - 2970 | Strong |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| Aromatic Ring Trigonal Bend | ~1030 | Medium |

| C-C Stretch (Isopropyl) | 800 - 900 | Medium |

Electronic Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, primarily involving the π-electrons of the aromatic ring. The aminophenol structure forms a chromophore, an electron system that absorbs light in the UV-Vis range.

The parent phenol molecule exhibits a π → π* transition around 270 nm. researchgate.net In this compound, the hydroxyl (–OH) and amino (–NH₂) groups act as powerful auxochromes, donating electron density to the aromatic ring. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (shift to longer wavelengths) of the primary absorption bands compared to benzene or phenol. The isopropyl group has a minor electronic effect. The position of the absorption maximum (λmax) can be sensitive to solvent polarity. Information on the emission (fluorescence) properties of this specific compound is not widely available in the literature, but phenolic compounds are known to be fluorescent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within this compound. The molecule's absorption of UV light is primarily due to π → π* transitions within the aromatic benzene ring. The hydroxyl (-OH) and amino (-NH₂) groups, acting as auxochromes, significantly influence the absorption spectrum. These groups possess non-bonding electrons that can interact with the π-system of the ring, typically causing a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity (hyperchromic effect) compared to unsubstituted benzene.

The position of the isopropyl group (-CH(CH₃)₂) generally has a minor electronic effect compared to the powerful -OH and -NH₂ auxochromes. The solvent environment can also induce shifts in the absorption maxima (solvatochromism). In polar protic solvents like ethanol (B145695) or methanol (B129727), hydrogen bonding with the amino and hydroxyl groups can affect the energy of the electronic transitions. researchgate.net

Table 1: Comparative UV-Vis Absorption Data of Related Phenolic Compounds

| Compound | Solvent | λmax (nm) | Reference |

| Phenol | - | ~270 | researchgate.net |

| 2-Aminophenol | Methanol | 286 | researchgate.net |

| 2-Aminophenol | DMSO | 291 | researchgate.net |

| 4-Aminophenol (B1666318) | Ethanol | 230, 295 | ekb.eg |

| p-Nitrophenol | - | 400 | ekb.eg |

This table presents data for related compounds to illustrate expected spectral regions for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₉H₁₃NO) is 151 g/mol .

Under electron ionization (EI), the molecule will form a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 151. The fragmentation of this ion is dictated by the functional groups present. Key fragmentation pathways for aromatic amines and phenols include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org

Loss of a Methyl Group: A prominent fragmentation pathway is the loss of a methyl radical (•CH₃) from the isopropyl group, resulting in a stable benzylic carbocation. This would produce a significant peak at m/z 136 ([M-15]⁺).

Loss of CO/HCN: Phenolic compounds can lose a molecule of carbon monoxide (CO), and aromatic amines can lose hydrogen cyanide (HCN). Metastable fragmentation of 3-aminophenol, for example, shows complex pathways including the loss of HCO. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

| m/z | Proposed Fragment | Description |

| 151 | [C₉H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 136 | [C₈H₁₀NO]⁺ | Loss of a methyl group (•CH₃) from the isopropyl moiety |

| 108 | [C₇H₆NO]⁺ | Loss of a propyl group (•C₃H₇) or subsequent fragmentation |

| 93 | [C₆H₅O]⁺ | Fragment related to the phenolic core |

| 80 | [C₅H₆N]⁺ | Fragment from ring cleavage |

This table is based on general fragmentation principles for this class of compounds.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of the amino and hydroxyl groups, direct analysis of this compound by GC can result in poor peak shape and thermal degradation. thermofisher.com Therefore, derivatization is typically required to increase volatility and thermal stability. researchgate.net

A common derivatization method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the active hydrogens on the -OH and -NH₂ groups to trimethylsilyl (B98337) (TMS) ethers and amines, respectively. thermofisher.comsigmaaldrich.com The resulting di-TMS derivative of this compound would have a significantly higher molecular weight.

The GC separation would likely be performed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. thermofisher.com The mass spectrum of the derivatized compound would show a new molecular ion peak and characteristic fragments from the TMS groups, such as a prominent ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment. Analysis of related compounds like p-isopropylphenol after silylation shows a molecular ion at m/z 208 and a base peak at m/z 193, corresponding to the loss of a methyl group. researchgate.netnih.gov

Table 3: Typical GC-MS Parameters for Analysis of Derivatized Phenolic Compounds

| Parameter | Condition | Reference |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | researchgate.net |

| Injection Mode | Split/Splitless | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Derivatization Reagent | BSTFA or MSTFA | thermofisher.comresearchgate.net |

| MS Ionization Mode | Electron Ionization (EI, 70 eV) | researchgate.net |

Liquid chromatography-mass spectrometry (LC-MS) is highly suitable for the analysis of polar and thermally labile compounds like this compound, often without the need for derivatization. nih.gov

A common approach involves reversed-phase high-performance liquid chromatography (HPLC) using a C18 column. nih.govrsc.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid to improve peak shape and ionization efficiency. massbank.eu

Detection is commonly achieved using an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺ at m/z 152 in positive ion mode. Tandem mass spectrometry (LC-MS/MS) can be used for highly selective and sensitive quantification. nih.gov This involves selecting the precursor ion (m/z 152) and monitoring its specific fragment ions (product ions) generated through collision-induced dissociation. For example, LC-MS/MS analysis of 2-aminophenol ([M+H]⁺ at m/z 110) yields major product ions at m/z 93 and 92. massbank.eu A similar fragmentation pattern would be expected for this compound.

Electrochemical Analysis and Detection Techniques

The presence of the electron-rich phenol and aromatic amine moieties makes this compound electrochemically active. Electrochemical techniques can be used for both quantitative analysis and to study its redox behavior. ua.es

Cyclic voltammetry (CV) is a primary technique for investigating the redox properties of electroactive species. The electrochemical oxidation of aminophenols is known to be complex, involving both the hydroxyl and amino groups, and is highly dependent on pH. ua.esresearchgate.net The oxidation of p-aminophenol, for example, is generally understood to proceed via a two-electron, two-proton process to form a quinoneimine species. researchgate.netnih.gov This product can then be susceptible to further chemical reactions, such as hydrolysis to form a benzoquinone or polymerization to form a film on the electrode surface. ua.esresearchgate.net

For this compound, a similar mechanism is expected. The oxidation potential will be influenced by the electron-donating effects of the amino, hydroxyl, and isopropyl groups. In acidic solutions, the oxidation of aminophenol isomers occurs at a platinum or glassy carbon electrode, with the relative positions of the functional groups determining the stability of the resulting products. ua.esresearchgate.net It is anticipated that this compound would exhibit an irreversible or quasi-reversible oxidation peak at a potential characteristic of its structure.

Table 4: Comparative Oxidation Potentials of Aminophenol Isomers

| Compound | Electrode | Medium | Oxidation Peak Potential (V vs. ref) | Reference |

| p-Aminophenol | Platinum | 1 M HClO₄ | ~0.8 V vs. RHE | ua.es |

| o-Aminophenol | Platinum | 1 M HClO₄ | ~0.9 V vs. RHE | ua.es |

| m-Aminophenol | Platinum | 1 M HClO₄ | ~1.0 V vs. RHE | ua.es |

| p-Aminophenol | Gold | pH 7.3 Buffer | 0.728 V vs. Ag/AgCl | researchgate.net |

This table provides reference values for aminophenol isomers to contextualize the expected behavior of this compound.

Spectroelectrochemistry combines electrochemical control with real-time spectroscopic measurement, allowing for the direct observation of species generated at the electrode surface. This is particularly useful for studying reactive intermediates or products of an electrochemical reaction. ustc.edu.cnucl.ac.uk Techniques such as in-situ UV-Vis or Fourier-transform infrared (FTIR) spectroelectrochemistry can be applied to the study of this compound. ua.esustc.edu.cn

By holding the electrode at a potential where oxidation occurs, the formation of the corresponding quinoneimine could be monitored by the appearance of new absorption bands in the UV-Vis or IR spectrum. ua.esfxcsxb.com For example, in situ FTIR studies of p-aminophenol oxidation have identified IR bands corresponding to the quinoneimine product and its subsequent hydrolysis to p-benzoquinone. ua.esustc.edu.cn Similar investigations on this compound would provide definitive evidence for its oxidation mechanism, confirming the structure of the initial oxidation product and identifying any subsequent reaction products, such as dimers or polymers, that may form on the electrode surface. ucl.ac.uk

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are central to the analysis of this compound, enabling its separation from isomers, starting materials, and byproducts, as well as its accurate quantification.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound due to its high resolution, sensitivity, and quantitative accuracy. The development of a robust HPLC method is critical, particularly given the potential for co-elution with isomeric impurities.

Method Development Considerations:

The separation of aminophenol isomers can be challenging. For instance, the analysis of the related compound 2-Amino-4-isopropylphenol often faces interference from co-eluting isomeric byproducts in standard reversed-phase HPLC methods. A similar challenge can be anticipated for this compound.

Column and Mobile Phase Selection:

A common starting point for the analysis of aminophenols is reversed-phase HPLC. A method for a structurally similar compound, 4-Amino-2-isopropyl-5-methylphenol, utilizes a reversed-phase column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com This suggests that a C18 column would be a suitable stationary phase for this compound. The mobile phase would likely be a gradient of acetonitrile or methanol in water, with an acidic modifier like phosphoric acid or formic acid to ensure the analyte is in its protonated form, leading to sharper peaks and better retention on a non-polar stationary phase. For methods requiring mass spectrometry (MS) compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are preferred over non-volatile acids like phosphoric acid. sielc.com

In cases where standard C18 columns fail to resolve isomeric impurities, the use of more specialized stationary phases may be necessary. For challenging separations of isomers, chiral columns have been employed.

Detection Modes:

UV-Vis Detection: Due to the presence of the aromatic ring, this compound exhibits strong ultraviolet (UV) absorbance. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used for detection and quantification. The maximum absorbance wavelength (λmax) for aminophenols typically falls within the 270-290 nm range. researchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides enhanced selectivity and sensitivity. This is particularly valuable for confirming the identity of the peak corresponding to this compound and for identifying unknown impurities based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

Electrochemical Detection (ED): Phenolic compounds are electrochemically active and can be detected with high sensitivity using an electrochemical detector. This detection mode offers an alternative to UV detection, especially for trace-level analysis.

A proposed starting point for an HPLC method for this compound is detailed in the table below. Optimization of the gradient, flow rate, and column temperature would be necessary to achieve optimal separation.

| Parameter | Proposed Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a low percentage of B, increasing to a high percentage over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm or MS (ESI+) |

| Injection Volume | 5-20 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally well-suited for monitoring the progress of chemical reactions involving this compound. sielc.comCurrent time information in Bangalore, IN.google.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products and byproducts.

Stationary and Mobile Phases:

For a moderately polar compound like this compound, silica (B1680970) gel is the most common stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is typically used. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) for the compound of interest, ideally between 0.3 and 0.7 for clear separation. For instance, a patent describing the synthesis of a related compound from 2-isopropylphenol utilized a mobile phase of petroleum ether and ethyl acetate (20:1) for TLC monitoring. nih.gov

Visualization:

Since this compound is colorless, visualization of the spots on the TLC plate requires specific techniques:

UV Light: If the compound is UV-active, it will appear as a dark spot on a fluorescent TLC plate under UV light (typically at 254 nm).

Staining: Various staining reagents can be used to visualize the spots.

Ninhydrin: This reagent reacts with the primary amino group of this compound to produce a colored spot (typically purple or pink), often upon heating.

Potassium Permanganate (KMnO₄): This is a general stain for compounds that can be oxidized, such as phenols. It will appear as a yellow or brown spot on a purple background.

Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.

A representative TLC system for monitoring a reaction involving this compound is outlined below.

| Parameter | Proposed System |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 or 3:1 v/v) |

| Visualization | UV light (254 nm) and/or Ninhydrin stain |

Isotope Labeling in Spectroscopic and Mechanistic Investigations

Isotope labeling is a powerful technique used to trace the fate of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. google.com While specific isotope labeling studies on this compound are not widely reported, the principles of this methodology are directly applicable to understanding its formation and reactivity.

Principles and Applications:

In a typical isotope labeling experiment, one or more atoms in a reactant molecule are replaced with a heavier, stable isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O)). The reaction is then carried out, and the position of the isotopic label in the product is determined using spectroscopic techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

For this compound, isotope labeling could be employed to:

Elucidate Biosynthetic Pathways: In studies of microbial degradation or biosynthesis of alkylphenols, labeling with ¹⁸O₂ or H₂¹⁸O can determine the source of oxygen atoms incorporated into the molecule.

Investigate Reaction Mechanisms: In synthetic chemistry, labeling can help to distinguish between different possible reaction pathways. For example, in the alkylation of phenols, deuterium labeling of the starting material or the reagent can reveal which C-H bonds are broken and formed during the reaction, providing evidence for mechanisms such as electrophilic aromatic substitution or metal-catalyzed C-H activation. researchgate.net

Determine Kinetic Isotope Effects (KIE): By comparing the reaction rates of the labeled and unlabeled reactants, the kinetic isotope effect can be determined. A significant KIE (where the reaction is slower with the heavier isotope) indicates that the bond to the labeled atom is broken in the rate-determining step of the reaction.

Example Application in a Related System:

A mechanistic study of the rhenium-catalyzed monoalkylation of phenols utilized isotopic labeling to probe the reaction pathway. researchgate.net Competition experiments between deuterated and non-deuterated starting materials, along with KIE studies, provided strong evidence for a reversible C-H activation step. Similarly, such experiments could be designed for reactions involving this compound to understand the intimate details of its chemical transformations.

The use of these advanced analytical and spectroscopic techniques is fundamental to the rigorous scientific investigation of this compound, from ensuring its quality in industrial applications to unraveling the complex mechanisms of its chemical and biological interactions.

Computational and Theoretical Studies on 2 Amino 5 Isopropylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-Amino-5-isopropylphenol, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

Geometric Optimization and Conformation Analysis

Geometric optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. bldpharm.com For this compound, this would involve varying the bond lengths, bond angles, and dihedral angles to locate the global energy minimum. The presence of the flexible amino (-NH2) and isopropyl (-CH(CH3)2) groups suggests the possibility of multiple conformers. A conformational analysis would be necessary to identify the most stable conformer, which is crucial for accurately predicting other molecular properties. Theoretical calculations on related molecules like 5-methyl-2-isopropylphenol (thymol) have been performed using methods such as B3LYP with a 6-311G(d,p) basis set to determine the optimized geometry. arctomsci.comresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.40 | C1-C2-C3 | 120.0 |

| C2-N | 1.38 | C1-C2-N | 120.5 |

| C5-C(isopropyl) | 1.52 | C4-C5-C(isopropyl) | 121.0 |

| O-H | 0.96 | C1-O-H | 109.5 |

Note: This table is for illustrative purposes and does not represent experimentally verified or published computational data for this compound.

Vibrational Frequency Calculations and Spectral Prediction

Following geometric optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. accelachem.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. These predicted spectra can be compared with experimental data to validate the computational model. For a non-linear molecule like this compound with N atoms, there are 3N-6 fundamental vibrational modes. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3450 | N-H symmetric stretch |

| ~3360 | N-H asymmetric stretch |

| ~3200 | O-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2960 | Aliphatic C-H stretch |

| ~1620 | N-H scissoring |

| ~1580 | Aromatic C=C stretch |

| ~1250 | C-O stretch |

Note: This table is for illustrative purposes and does not represent experimentally verified or published computational data for this compound.

Thermodynamic Function Derivations

From the vibrational frequency calculations, it is possible to derive various thermodynamic functions at a given temperature and pressure by applying statistical mechanics. arctomsci.com These functions include the zero-point vibrational energy (ZPVE), thermal energy, heat capacity at constant volume (Cv), and entropy (S). These values are crucial for understanding the molecule's stability and its behavior in chemical reactions.

Table 3: Illustrative Calculated Thermodynamic Functions of this compound at 298.15 K

| Thermodynamic Parameter | Value |

| Zero-Point Vibrational Energy (kcal/mol) | 115.5 |

| Thermal Energy (kcal/mol) | 122.0 |

| Heat Capacity, Cv (cal/mol·K) | 45.2 |

| Entropy, S (cal/mol·K) | 95.8 |

Note: This table is for illustrative purposes and does not represent experimentally verified or published computational data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules. accelachem.com It allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (which relate to the intensity of the absorption). arctomsci.com This analysis helps in understanding the photophysical properties of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity and lower stability.

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP is plotted onto the electron density surface. Regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potential around the hydroxyl and amino hydrogens.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a class of computational methods that aim to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models are mathematical equations that correlate molecular descriptors—numerical values that quantify different aspects of a molecule's structure—with an experimental property of interest. nih.gov For phenolic compounds, QSPR has been widely applied to predict properties ranging from chromatographic retention times to biological activity and toxicity. nih.govresearchgate.netajrconline.org

The development of a QSPR model involves several key steps. First, a dataset of molecules with known property values is compiled. ajrconline.org For each molecule, a set of molecular descriptors is calculated. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical, among others. A statistical method, such as multiple linear regression (MLR) or artificial neural networks (ANN), is then used to build a model that finds the best correlation between the descriptors and the property. nih.gov

In the context of phenols, research has identified several descriptors that are crucial for modeling their properties. For instance, in predicting the toxicity of phenols to the organism Tetrahymena pyriformis, descriptors related to hydrophobicity, such as the squared octanol-water partition coefficient (logKow)², and constitutional descriptors like the count of methyl groups (s-CH3), have been shown to be significant. ajrconline.org Similarly, for predicting the gas chromatographic retention index of fragrance-like compounds, which include various phenols, properties like the estimated solubility (ESOL) and the Moriguchi octanol-water partition coefficient (MLOGP2) have been used successfully. researchgate.net

While specific QSPR models exclusively for this compound are not extensively documented in the literature, models developed for broader classes of phenols can be used to estimate its properties. The selection of descriptors would be guided by the dominant structural features of the molecule: the phenolic hydroxyl group, the amino group, and the isopropyl substituent.

Below is a table summarizing descriptors commonly used in QSPR studies of phenolic compounds that would be relevant for modeling this compound.

| Descriptor Category | Specific Descriptor Example | Predicted Property | Rationale for Relevance to this compound |

| Hydrophobicity | Moriguchi octanol-water partition coefficient (MLOGP2) | Chromatographic Retention, Bioaccumulation | The isopropyl group imparts significant hydrophobic character, while the -OH and -NH2 groups contribute hydrophilic character. |

| Electronic | Partial atomic charges on O and N atoms | Reactivity, Hydrogen Bonding Capacity | The charges on the hydroxyl oxygen and amino nitrogen are critical for electrostatic interactions and hydrogen bonding. |

| Steric/Topological | Connectivity Indices | Molecular Shape, Steric Hindrance | The size and branching of the isopropyl group create steric effects that can influence interactions with other molecules. |

| Thermodynamic | Rotational Entropy | Molecular Flexibility, Binding Affinity | Describes the molecule's conformational freedom, influenced by the rotatable isopropyl and amino groups. |

These models are valuable for screening new compounds, prioritizing experimental testing, and gaining insights into the molecular features that drive a specific property.

Investigation of Intermolecular Interactions and Bonding Characteristics

The chemical behavior and physical properties of this compound are governed by a network of intermolecular and intramolecular interactions. These forces are dictated by the molecule's distinct functional groups: the hydroxyl (-OH), the amino (-NH2), and the isopropyl group, all attached to an aromatic benzene (B151609) ring.

Hydrogen Bonding: The most significant interactions involving this compound are hydrogen bonds.

Intermolecular Hydrogen Bonding: The -OH and -NH2 groups are both excellent hydrogen bond donors and acceptors. This allows this compound to form strong hydrogen bonds with solvent molecules like water and with other polar molecules. In biological systems, these groups can interact with amino acid residues in proteins, such as the backbone amide of glycine. rcsb.org The phenolic hydroxyl can also form strong charge-assisted hydrogen bonds with anions like chloride. researchgate.net

Hydrophobic and van der Waals Interactions: The isopropyl group and the benzene ring are nonpolar and contribute to the molecule's hydrophobic character. These regions interact with other nonpolar molecules or surfaces through van der Waals forces. The isopropyl group, in particular, can influence how the molecule orients itself in a binding pocket or at an interface, and its size provides steric hindrance that can affect reactivity.

π-Interactions: The aromatic ring can participate in π-π stacking interactions with other aromatic systems. This type of interaction is common in the binding of small molecules to biological targets like proteins and DNA.

The interplay of these interactions determines properties like solubility, melting point, and binding affinity to molecular targets. For example, the strong hydrogen bonding contributes to a higher melting point compared to non-polar analogs, while the hydrophobic isopropyl group influences its solubility in nonpolar solvents. wikipedia.org

| Interaction Type | Participating Group(s) | Potential Partner | Significance |

| Intramolecular H-Bond | -OH and -NH2 | Within the same molecule | Stabilizes conformation, affects acidity and reactivity. |

| Intermolecular H-Bond | -OH, -NH2 | Water, Alcohols, Protein residues (amides, carboxylates) | Governs solubility in polar solvents and binding to biological targets. rcsb.org |

| Hydrophobic Interaction | Isopropyl group, Benzene ring | Nonpolar solvents, Aliphatic side chains of amino acids | Influences solubility in nonpolar media and membrane partitioning. |

| π-π Stacking | Benzene ring | Other aromatic rings (e.g., in proteins, other molecules) | Contributes to binding affinity and orientation in molecular complexes. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system, MD simulations can reveal the accessible conformations of a molecule, providing a detailed picture of its flexibility and dynamic behavior. dovepress.comnih.gov

For this compound, MD simulations can elucidate its conformational landscape, which is primarily defined by the rotation around several key single bonds. The most significant degrees of freedom are the torsion angles associated with the hydroxyl and isopropyl substituents.

Conformational Flexibility:

Hydroxyl Group Rotation: The hydrogen atom of the phenolic -OH group can rotate around the C-O bond. This rotation is typically fast but can be influenced by intramolecular hydrogen bonding with the adjacent amino group.

Isopropyl Group Rotation: The isopropyl group can rotate around the bond connecting it to the aromatic ring. Quantum chemical calculations on the closely related molecule thymol (B1683141) (2-isopropyl-5-methylphenol) have shown that there are distinct stable conformers based on the orientation of this group. researchgate.net The tertiary C-H bond of the isopropyl group can be oriented in different positions relative to the plane of the benzene ring, leading to different, energetically accessible conformations. researchgate.net

Amino Group Inversion: The amino group can also undergo pyramidal inversion, though this is a higher energy process compared to bond rotation.

An MD simulation of this compound, typically in a solvent like water to mimic physiological conditions, would start with an energy-minimized 3D structure. dovepress.com The simulation would then proceed for a set amount of time (from nanoseconds to microseconds), tracking the trajectory of every atom. Analysis of this trajectory allows for the characterization of the molecule's conformational preferences.

The results can be visualized as a potential energy surface, where energy is plotted against key torsional angles. The low-energy regions on this surface correspond to the most stable and frequently populated conformations. For this compound, one would expect to find distinct energy minima corresponding to different relative orientations of the -OH and isopropyl groups. researchgate.net This information is critical for understanding how the molecule might adapt its shape to fit into a receptor's binding site, a process crucial for its biological activity.

| Rotatable Bond | Description of Motion | Expected Conformational States |

| Aromatic C – Oxygen | Rotation of the hydroxyl hydrogen. | Defines the H-bond donor vector and potential for intramolecular H-bonding. |

| Aromatic C – Isopropyl C | Rotation of the entire isopropyl group. | Multiple stable rotamers exist, influencing the molecule's overall shape and steric profile. researchgate.net |

| Isopropyl C – Methyl C | Rotation of the methyl groups. | Generally fast rotation with low energy barriers. |

Research Applications and Functional Materials Development Utilizing 2 Amino 5 Isopropylphenol

Role as an Intermediate in Complex Organic Molecule Synthesis

An intermediate is a molecule formed from reactants that reacts further to give the final products of a chemical reaction. Due to its reactive amino (-NH2) and hydroxyl (-OH) groups, 2-Amino-5-isopropylphenol serves as an important intermediate in the multi-step synthesis of a variety of commercially and technologically significant organic compounds.

Precursor in Dyestuff Synthesis

The synthesis of azo dyes, a prominent class of synthetic colorants, fundamentally relies on the reaction between a diazonium salt and a coupling agent. Aromatic amines are primary precursors for generating the required diazonium ion. The synthesis is a two-step process:

Diazotization: The amino group of an aromatic amine is converted into a diazonium salt (-N₂⁺Cl⁻) by reacting it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures.

Coupling: The resulting diazonium salt then acts as an electrophile and attacks another electron-rich aromatic ring (the coupling agent), such as a phenol (B47542) or another amine, to form an azo compound (R-N=N-R'), which contains the characteristic chromophore responsible for color.

This compound is well-suited to be the amine precursor in this process. Its amino group can be readily diazotized. The resulting diazonium salt can then be coupled with various aromatic compounds to produce a range of dis-azo dyes. The specific shade and properties of the dye are influenced by the molecular structure of both the diazo component and the coupling agent. researchgate.netunb.ca The presence of the isopropyl and hydroxyl groups on the this compound backbone can modify the final dye's solubility, lightfastness, and affinity for synthetic fibers like polyester (B1180765) and nylon. researchgate.net

Table 1: General Role of Aminophenol Component in Azo Dye Synthesis

| Step | Reactant Derived from this compound | Role | Resulting Intermediate/Product |

|---|---|---|---|

| Diazotization | This compound | Aromatic Amine Source | 2-hydroxy-4-isopropylbenzene-1-diazonium salt |

Building Block for Pharmaceutical Intermediates

The structural framework of this compound is found within more complex molecules investigated for therapeutic applications. Amino-phenolic compounds are valuable starting points in medicinal chemistry because their functional groups allow for sequential, controlled modifications to build larger, more intricate molecular architectures. evonik.com These modifications can be used to synthesize active pharmaceutical ingredients (APIs).

For instance, derivatives of this compound are explored in drug discovery programs. A related compound, 5-(2-isopropyl-4-Methoxy-phenoxy)-pyriMidine-2,4-diaMine, is utilized as a key intermediate in pharmaceutical synthesis, valued for its potential biological activities and distinct structural features. lookchem.com Research into visual cycle modulators for retinal disorders has also involved the synthesis of complex aminophenol derivatives, demonstrating the utility of this chemical class as a scaffold for creating new therapeutic agents. nih.gov The synthesis often involves leveraging the amino or hydroxyl group for linking to other molecular fragments to create a final compound with the desired pharmacological profile. evonik.com

Table 2: Examples of Related Aminophenol Derivatives in Pharmaceutical Research

| Compound Class/Derivative | Therapeutic Area of Interest | Role of Aminophenol Moiety |

|---|---|---|

| Visual Cycle Modulators | Retinal Disorders | Core scaffold for building molecules that interact with retinaldehyde. nih.gov |

| Pyrimidine Derivatives | Oncology, etc. | Key building block contributing to the final molecule's structural and biological profile. lookchem.com |

Constituent in Crop-Protection Agent Development

In the agrochemical industry, there is a constant need for new active ingredients to manage pests and weeds, especially due to the development of resistance to existing products. nih.gov The development of new crop-protection agents often involves synthesizing and screening novel chemical structures.

This compound serves as a constituent in this process. By chemically modifying its amino and hydroxyl groups, chemists can create libraries of new compounds. For example, a derivative known as 5-(2-isopropyl-4-Methoxy-phenoxy)-pyriMidine-2,4-diaMine is explicitly used as a precursor in the development of new agrochemicals, aiming to improve crop protection and yield. lookchem.com The core structure provided by the aminophenol is decorated with other chemical groups to find molecules that exhibit potent herbicidal or insecticidal activity while maintaining low toxicity to non-target organisms. The structural relationship of such compounds to known herbicides like isoproturon (B30282) further underscores their relevance in this field. nih.govresearchgate.net

Ligand Chemistry and Catalyst Development

In catalysis, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The properties of the ligand—its size, shape, and electronic characteristics—profoundly influence the catalytic activity and selectivity of the metal complex.

Development of Phenoxy-imine Ligands

Phenoxy-imine ligands are a class of chelating ligands that bind to a metal center through a nitrogen and an oxygen atom. They are synthesized through the condensation reaction (forming a Schiff base) between a salicylaldehyde (B1680747) derivative (or a related aminophenol) and a primary amine.

This compound is an ideal precursor for creating such ligands. The reaction of its amino group with an appropriate aldehyde or ketone yields the imine functionality (C=N), while the phenolic hydroxyl group provides the phenoxy binding site upon deprotonation. The resulting phenoxy-imine ligand can then be coordinated to various transition metals (e.g., Titanium, Zirconium, Nickel) to form stable complexes. researchgate.net The isopropyl group on the ligand backbone provides steric bulk, which can be used to "tune" the environment around the metal center, thereby influencing the catalyst's behavior in polymerization reactions. researchgate.netacs.org

Table 3: General Structure of a Phenoxy-Imine Ligand from this compound

| Precursor 1 | Precursor 2 | Ligand Type | Key Features | Metal Complex Example |

|---|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Phenoxy-imine | [N, O] bidentate chelation | [M(Phenoxy-imine)₂Cl₂] |

| Steric bulk from isopropyl group |

Exploration in Non-Metallocene Catalyst Systems

Metallocene catalysts revolutionized the polymer industry, but research into non-metallocene alternatives is intense, seeking catalysts with improved thermal stability, better comonomer incorporation, and the ability to produce new polymer types. researchgate.netd-nb.info Non-metallocene catalysts are defined by the absence of the cyclopentadienyl (B1206354) (Cp) ligands that characterize metallocenes. d-nb.info

Catalyst systems based on the phenoxy-imine ligands described above are a prominent family of non-metallocene catalysts. researchgate.netmdpi.com When complexed with early transition metals like Titanium (Ti) and Zirconium (Zr), these catalysts show high activity in olefin polymerization, particularly for producing polyolefins like polyethylene (B3416737) and polypropylene. d-nb.infomdpi.com

Ligands derived from this compound contribute significantly to the performance of these systems. The combination of the electron-donating phenoxy group and the sterically demanding isopropyl substituent helps to stabilize the active metal center at high polymerization temperatures and dictates the access of monomer molecules to the catalytic site. This control allows for the fine-tuning of polymer properties, such as molecular weight, branching, and tacticity. mdpi.com These catalysts are particularly noted for their high thermal stability, making them suitable for high-temperature solution polymerization processes used in industrial settings. mdpi.com

Table 4: Features of Phenoxy-Imine Non-Metallocene Catalysts

| Catalyst Feature | Description | Influence of this compound Moiety |

|---|---|---|

| Ligand Structure | Bidentate or tridentate ligands without cyclopentadienyl rings. | Provides the core phenoxy-imine structure. |

| Active Metals | Commonly Group 4 (Ti, Zr) or late transition metals (Ni, Pd). researchgate.netmdpi.com | The [N, O] donor set is well-suited for these metals. |

| Thermal Stability | Often higher than metallocenes, suitable for high-temperature processes. | The bulky isopropyl group and rigid aromatic backbone enhance stability. mdpi.com |

| Polymer Control | Can produce a wide range of polyolefins with varied microstructures. | The steric and electronic properties of the ligand tune catalyst activity and polymer properties. |

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and material science. ajrconline.orguou.ac.in this compound serves as a precursor for the synthesis of certain heterocyclic compounds. For instance, derivatives of 2-aminophenol (B121084) are utilized in the creation of dyes and can act as self-coupling compounds to form larger, more complex molecules. epo.org The synthesis of 3,5-disubstituted 2-aminophenols can be achieved through the nitration of an appropriately substituted phenol followed by the reduction of the nitro group to an amino group. epo.org

While direct synthesis routes starting from this compound are specific to certain applications, the general reactivity of aminophenols allows for their use in creating various heterocyclic systems. For example, the synthesis of phenoxydiaminopyrimidine compounds, a class of heterocyclic molecules, has been demonstrated starting from 2-isopropylphenol (B134262), a related compound. google.comgoogle.com The processes involve multiple steps to build the final heterocyclic structure. The amino and hydroxyl groups on the phenol ring are key reactive sites for building these complex molecules.

Material Science Applications

The properties of this compound make it a useful component in the formulation of various materials.

In the field of photography, 2-aminophenol derivatives are important intermediates. Specifically, 2-Amino-4,6-dichloro-5-alkylphenols are identified as useful intermediates for cyan coupler components in color photography. google.com Couplers are essential molecules in color photography that react with the oxidized form of a developing agent to form a dye. The structure of the coupler determines the color of the dye that is formed.

Substituted phenols, in general, play a significant role in photographic development. Hydroquinone, a type of phenol, is a well-known component of photographic developers, responsible for reducing exposed silver bromide crystals to black metallic silver. chemicalbook.combritannica.com Furthermore, some 2-aminophenol derivatives can function as both an oxidation base and a coupler, highlighting their versatility in dyeing applications. epo.org

Studies in Environmental Degradation Modeling and Pathways

The environmental fate of phenolic compounds is a significant area of research due to their widespread use and potential toxicity. academicjournals.orgresearchgate.net While specific degradation studies on this compound are not extensively documented, the degradation pathways can be inferred from studies on similar compounds like aminophenols and isopropylphenols.

The biodegradation of aminophenols has been observed in various microorganisms, such as Pseudomonas species. academicjournals.orgnih.govajol.info For example, the biodegradation of 4-aminophenol (B1666318) by Burkholderia sp. strain AK-5 proceeds through the formation of 1,4-benzenediol and subsequently 1,2,4-trihydroxybenzene. asm.org The degradation process is influenced by environmental factors such as pH and temperature. academicjournals.orgajol.info

Photodegradation is another important pathway for the breakdown of phenolic compounds in the environment. mdpi.com The photodegradation of bisphenol A, which contains an isopropylidene bridge between two phenol rings, can lead to the formation of p-isopropylphenol. conicet.gov.arnih.gov The degradation of the herbicide isoproturon has also been shown to produce amino-isopropylphenol as an intermediate product. researchgate.net These findings suggest that a combination of biological and photochemical processes likely contributes to the environmental degradation of this compound, involving transformations of the amino and isopropyl groups, as well as the aromatic ring.

Emerging Research Directions and Future Perspectives for 2 Amino 5 Isopropylphenol Studies

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemical research. For 2-Amino-5-isopropylphenol, future research is likely to pivot away from traditional multi-step syntheses, which are often characterized by harsh reaction conditions and significant waste generation, towards more sustainable and atom-economical alternatives.

A significant area of exploration is the direct catalytic amination of 5-isopropylphenol. nih.gov This approach, which seeks to introduce the amino group in a single, selective step, represents a substantial improvement over classical methods that typically involve the nitration of a precursor followed by a reduction step. The primary challenge lies in the design of robust and highly selective catalysts, potentially based on transition metals like rhodium, that can operate under mild conditions with water as the only byproduct. nih.gov

| Synthesis Approach | Potential Advantages | Research Focus |

| Direct Catalytic Amination | Higher atom economy, fewer steps, reduced waste. | Development of selective and active catalysts (e.g., Rh-based). nih.gov |

| Green Solvent Systems | Reduced environmental impact, improved safety. | Use of supercritical CO2, ionic liquids, or bio-solvents. tandfonline.comacs.org |

| Continuous Flow Synthesis | Enhanced process control, improved safety and yield. | Reactor design and optimization for continuous production. |

Exploration of Advanced Derivatization Strategies

The amino and hydroxyl functional groups of this compound are ripe for chemical modification, offering a gateway to a vast array of novel derivatives with tailored properties. Future research will undoubtedly focus on sophisticated derivatization strategies to unlock the full potential of this molecular scaffold.

The amino group can be readily transformed into a variety of other functionalities, such as amides, sulfonamides, and Schiff bases. These derivatives are being explored for a range of applications. For instance, the formation of Schiff base derivatives of aminophenols has been shown to yield compounds with interesting antibacterial properties and the ability to interact with DNA. nih.govresearchgate.net

Similarly, the phenolic hydroxyl group can be modified through etherification or esterification to modulate the compound's solubility, electronic properties, and biological activity. The strategic and selective derivatization of one or both of these functional groups will be a key theme in future studies, enabling the design of new polymers, functional materials, and potentially bioactive molecules. For example, the polymerization of aminophenol derivatives can lead to the formation of conductive polymers with applications in electronics. electrochemsci.orgresearchgate.net

| Derivative Class | Potential Applications | Research Focus |

| Schiff Bases | Antibacterial agents, anticancer agents. nih.govresearchgate.net | Synthesis of novel Schiff bases and evaluation of their biological activity. |

| Sulfonamides | Antimicrobial and antioxidant agents. | Design and synthesis of sulfonamide derivatives with enhanced activity. |

| Polymers | Conductive materials, electroactive films. electrochemsci.orgresearchgate.net | Development of novel polymerization methods and characterization of polymer properties. |

Integration of Multi-Omics and High-Throughput Screening in Chemical Research

The convergence of chemical synthesis with high-throughput biological and analytical techniques is poised to accelerate research into this compound and its derivatives. High-throughput screening (HTS) allows for the rapid and automated testing of large numbers of compounds, making it an invaluable tool for discovering new functionalities. bohrium.commdpi.comnih.govbohrium.com

In the context of this compound, HTS could be employed to screen libraries of its derivatives for a wide range of biological activities, such as antioxidant, antimicrobial, or enzyme inhibitory effects. bohrium.commdpi.comnih.gov This approach dramatically shortens the timeline for identifying promising "hit" compounds for further development.

The integration of multi-omics technologies, such as genomics, proteomics, and metabolomics, offers a systems-level understanding of how these compounds interact with biological systems. For example, metabolomics can be used to trace the metabolic fate of this compound derivatives in cellular models, providing insights into their mechanism of action and potential toxicity.

| Technology | Application to this compound Research | Expected Outcome |

| High-Throughput Screening (HTS) | Screening of derivative libraries for biological activity. bohrium.commdpi.comnih.govbohrium.com | Rapid identification of lead compounds with desired properties. |

| Metabolomics | Tracking the metabolic fate and cellular impact of derivatives. | Elucidation of mechanisms of action and potential off-target effects. |

| Proteomics | Identifying protein targets of bioactive derivatives. | Understanding the molecular basis of a compound's biological activity. |

Development of Structure-Activity Relationships for Materials Design

A central goal in the development of new materials is to establish a clear understanding of how a molecule's chemical structure dictates its macroscopic properties. For this compound, the development of robust structure-activity relationships (SARs) will be crucial for the rational design of new materials with specific, predetermined functionalities.